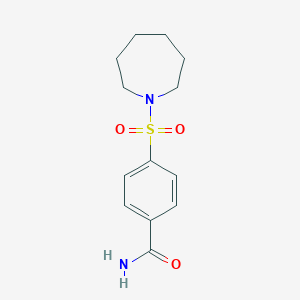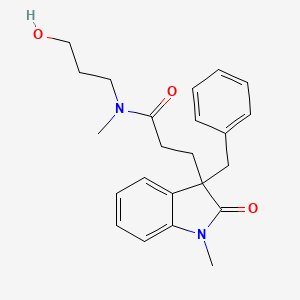
N-(3-chloro-4-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidine derivatives are synthesized through various chemical pathways, often involving the formation of piperidine rings followed by functionalization at specific positions on the ring. For example, a study on the synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives highlighted the importance of substituting the benzamide with a bulky moiety for increased activity, demonstrating the role of structural modifications in enhancing biological activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives significantly influences their interaction with biological targets. For instance, the molecular interaction study of a specific piperidine antagonist with the CB1 cannabinoid receptor showed that the conformational flexibility and the spatial orientation of substituents play crucial roles in binding affinity and activity (Shim et al., 2002).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, enabling the synthesis of compounds with potential therapeutic effects. For example, the synthesis of different 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides as potential Alzheimer’s disease therapeutics demonstrates the versatility of piperidine derivatives in chemical synthesis for targeted biological activities (Hussain et al., 2016).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic profiles and therapeutic efficacy. Although specific data for N-(3-chloro-4-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide are not readily available, studies on similar compounds provide insights into how these properties are investigated and optimized for drug development purposes.
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity, acidity/basicity, and susceptibility to hydrolysis, are essential for understanding their behavior in biological systems and their interactions with other molecules. Research on the chemical modification and analgesic activity of related compounds highlights the importance of structural modifications to achieve desired biological effects and improve pharmacological profiles (Nie et al., 2020).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-4-5-14(11-15(12)19)20-17(22)13-6-8-21(9-7-13)18(23)16-3-2-10-24-16/h2-5,10-11,13H,6-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOARVWIXSYAVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5328944.png)
![5-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B5328946.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328953.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5328955.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5328965.png)
![4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328977.png)

![4-{[2-(3,4-dimethoxyphenyl)ethyl][1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5328999.png)

![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329022.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5329029.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329037.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)